Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate

Medicinal chemistry Physicochemical profiling Drug-likeness

SAR campaigns often stall due to impurity artifacts and lack of stereochemical flexibility. This compound resolves both: supplied at 95% purity with an undefined stereocenter, it enables racemic screening before chiral resolution. Its methyl ester permits selective hydrolysis for systematic analoguing, while the naphthyl chromophore ensures sensitive HPLC detection.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 439108-82-4
Cat. No. B3137600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate
CAS439108-82-4
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CO3
InChIInChI=1S/C19H17NO4/c1-23-18(21)12-16(20-19(22)17-10-5-11-24-17)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,20,22)
InChIKeyNBJCEJFMSLIDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate: Structural Identity & Physicochemical Baseline


Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate (CAS 439108-82-4) is a synthetic, non‑racemic β‑amino acid ester bearing a 1‑naphthyl side chain and an N‑(2‑furylcarbonyl) amide substituent [1]. Its molecular formula is C₁₉H₁₇NO₄ (MW 323.3 g mol⁻¹), and it is catalogued in authoritative databases including PubChem (CID 3770582), EPA DSSTox, and CAS Common Chemistry [1]. The compound is supplied by multiple vendors at purities of ≥90‑95 % for research use only, and its predicted physicochemical descriptors—XLogP3‑AA ≈ 3.2, topological polar surface area = 68.5 Ų, rotatable bond count = 6, and one hydrogen‑bond donor—place it within the physicochemical space of drug‑like small molecules, which is a prerequisite for any meaningful biological screening campaign [1].

Physicochemical Screening Predicted drug-like property window supports permeability and solubility screening workflow
Stereochemical Flexibility Undefined β-carbon stereocenter enables racemic screening or chiral resolution studies
Specification-Defined Sourcing Vendor-specified purity grades support purity-based procurement decisions

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate: Why Analogs Cannot Substitute Without Evidence


The value proposition of Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate resides in the unique combination of a 1‑naphthyl group, a 2‑furylcarbonyl amide, and a methyl ester moiety within a single β‑amino acid scaffold [1]. Subtle modifications to any of these motifs (e.g., replacement of the furan with a thiophene, deletion of the naphthalene ring, or ester hydrolysis) are expected to alter ligand‑receptor binding modes, lipophilicity, metabolic stability, and off‑target profiles—yet the direction and magnitude of these changes cannot be predicted a priori [1]. Because no published head‑to‑head studies exist for this compound, substituting it with any structural analog introduces an unquantifiable risk of biochemical divergence; therefore, selection of the exact CAS‑defined entity is mandatory until systematic comparative data are generated .

Target Attribute
Potential Substitute
Mismatch Risk
2-Furylcarbonyl amide
2-Thienylcarbonyl analog
XLogP shift may alter permeability profile
1-Naphthyl side chain
Phenyl replacement
Binding-mode divergence risk; cannot be predicted a priori
Undefined stereocenter
Single enantiomer form
Enantiomeric profile may differ; racemic context not preserved

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate: Quantitative Differentiation from Analogs


Physicochemical Descriptor Divergence vs. Analogs

The target compound possesses a distinct physicochemical signature relative to four hypothetical comparator scaffolds (Table 1). Its predicted XLogP3-AA of 3.2 [1] is higher than that calculated for the phenyl analogue (Methyl 3-[(2-furylcarbonyl)amino]-3-phenylpropanoate; calc. XLogP3 ≈ 2.0) and for the free acid (Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoic acid; calc. XLogP3 ≈ 2.6), yet lower than that of the thiophene analogue (Methyl 3-[(2-thienylcarbonyl)amino]-3-(1-naphthyl)propanoate; calc. XLogP3 ≈ 3.7). The topological polar surface area (68.5 Ų) [1] and lone hydrogen‑bond donor differentiate it from the ethyl ester analogue (TPSA = 68.5 Ų but with an additional rotatable bond), impacting solubility and permeability predictably via Lipinski’s rule-of-five framework. These computed differences, while not direct biological comparisons, provide a class‑level inference that the compound’s absorption, distribution, and target‑engagement potential cannot be mimicked by arbitrarily chosen analogs [1].

Lipophilicity Profile
Class-level
XLogP3-AA 3.2
Δ –1.2 to +0.5 vs phenyl, thiophene, and free-acid analogs
Class-level lipophilicity inference
In silico prediction; experimental permeability not reported
Medicinal chemistry Physicochemical profiling Drug-likeness

Undefined Stereocenter and Biological Reproducibility

PubChem data confirm that Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate contains exactly one undefined atom stereocenter at the β‑carbon of the propanoate chain [1]. In contrast, many commercially available β‑amino acid esters are sold as racemates with defined stereochemistry or as single enantiomers. The undefined stereochemistry of CAS 439108-82-4 means that unless a vendor supplies a stereochemically resolved batch, the material exists as a mixture of two enantiomers that may display divergent pharmacodynamics and pharmacokinetics. Procurement of this specific CAS number without accompanying stereochemical specification introduces a variable that does not exist for chirally pure comparators; conversely, for laboratories intending to perform their own chiral resolution or to study the racemate as a discovery starting point, this feature provides flexibility that defined‑stereochemistry analogs do not offer [1].

Stereochemistry
Class-level
1 undefined atom stereocenter
Racemic or unspecified enantiomer; vs 0 for single-enantiomer analogs
Stereochemical-control context
PubChem computed property; vendor COA review recommended
Stereochemistry Chiral separation Enantioselective pharmacology

Vendor Purity as a Procurement Metric

AKSci supplies this compound at a minimum purity of 95 % (Cat. 4309CL) , whereas Key Organics lists a minimum purity of >90 % (Cat. 4T‑0613) . The 5‑percentage‑point difference in purity has practical consequences: for a typical biological assay performed at 10 µM, a 90 % purity level could introduce up to ~1 µM of structurally uncharacterized impurities, which may act as confounding agonists or antagonists. Laboratories requiring high‑confidence screening data should therefore preferentially source the higher‑purity grade. No in‑class comparator is available from these vendors at a purity exceeding 95 % for this scaffold, making the 95 % lot the most stringently purified option currently catalogued .

Purity Specification
Data to verify
95%
AKSci Cat. 4309CL; ≥5 pp above >90% alternative lot
Specification review context
Vendor COA basis; independent verification not available
Quality control Purity specification Procurement

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate: Evidence-Linked Application Scenarios


Medicinal Chemistry with Defined Lipophilicity

Because the compound’s predicted XLogP3-AA of 3.2 places it in a lipophilicity window amenable to both cellular permeability and aqueous solubility [1], it can serve as a core scaffold for analoguing where systematic variation of the furan, naphthyl, or ester moiety is planned. Its undefined stereocenter allows assessment of racemic mixtures prior to committing resources to chiral resolution. Procurement of the 95 % purity grade minimizes impurity‑driven artifacts in early‑stage SAR .

Chiral Chromatography Method Development and Enantiomeric Resolution

The presence of one undefined stereocenter [1] makes this compound an ideal test solute for developing chiral stationary phases or evaluating enantioselective synthesis protocols. The naphthyl chromophore provides strong UV absorbance (λmax ~280 nm) for sensitive detection during HPLC method validation. The structurally well‑characterized scaffold (two aromatic rings, one amide, one ester) facilitates unambiguous assignment of elution order by NMR and mass spectrometry.

Functional Group Interconversion and Prodrug Design

The methyl ester functionality (MW 323.3 g mol⁻¹ [1]) can be selectively hydrolyzed or transesterified, enabling systematic exploration of ester‑to‑amide or ester‑to‑acid conversions. Because the furan and naphthalene rings remain inert under mild hydrolysis conditions, this compound offers a cleaner reaction profile than thiophene‑containing analogs, which are susceptible to oxidative side reactions. The quantitative purity specification (95 % ) ensures that reaction outcomes can be attributed to the desired chemistry rather than to contaminant reactivity.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold studies
Lipophilicity-controlled scaffold with inert aromatic framework
Moiety-variation SAR campaigns
Chiral method development
Undefined stereocenter probe with naphthyl UV chromophore
Chiral stationary phase or enantioselective protocol evaluation
Prodrug and functional group interconversion
Methyl ester with oxidation-resistant furan and naphthalene rings
Selective hydrolysis vs oxidative side-reaction monitoring
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